Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-
CAS No.: 192440-03-2
Cat. No.: VC17291395
Molecular Formula: C13H14BrNO2
Molecular Weight: 296.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192440-03-2 |
|---|---|
| Molecular Formula | C13H14BrNO2 |
| Molecular Weight | 296.16 g/mol |
| IUPAC Name | 5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C13H14BrNO2/c1-3-16-13-9(2)12(17-15-13)11(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
| Standard InChI Key | ZPWDNZQDIHKDNW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=NOC(=C1C)C(C2=CC=CC=C2)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a five-membered isoxazole ring (C₃H₃NO) with three distinct substituents:
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Bromophenylmethyl group: A benzyl moiety substituted with bromine at the para position, enhancing lipophilicity and potential halogen bonding interactions.
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Ethoxy group (-OCH₂CH₃): Introduced at position 3, this ether substituent modulates electronic effects and solubility.
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Methyl group (-CH₃): Positioned at carbon 4, it contributes to steric effects and metabolic stability .
The IUPAC name, 5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole, reflects this arrangement. Spectroscopic characterization via NMR and mass spectrometry confirms the structure, with key signals including:
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¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), ethoxy methylene (δ 3.4–3.6 ppm), and methyl groups (δ 1.2–1.4 ppm).
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¹³C NMR: Isoxazole ring carbons (δ 95–160 ppm), brominated benzyl carbon (δ 40–45 ppm).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BrNO₂ |
| Molecular Weight | 296.16 g/mol |
| CAS Number | 192440-03-2 |
| IUPAC Name | 5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole |
| Solubility (Predicted) | Low in water; soluble in DMSO |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-(bromophenylmethyl)-3-ethoxy-4-methylisoxazole typically involves multi-step strategies:
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Cyclization: Reacting hydroxylamine derivatives with β-diketones or α-keto esters forms the isoxazole core. For example, Ulrik S. Sørensen’s method uses hydroxylamine and α-keto esters to yield 5-substituted isoxazolols .
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Bromination: Introducing bromine via electrophilic aromatic substitution or radical bromination at the benzyl position.
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Alkylation: Ethoxy and methyl groups are added using alkyl halides under basic conditions .
Table 2: Comparative Synthesis Routes
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Hydroxylamine, α-keto ester | 65–75 | ≥95 |
| Bromination-Alkylation | NBS, K₂CO₃, alkyl halides | 70–80 | ≥98 |
Optimization Challenges
Key challenges include minimizing byproducts during bromination and achieving regioselective alkylation. Catalytic methods using SnII-Mont K10 (as in ACS Omega studies) improve efficiency but require rigorous temperature control .
Spectroscopic Characterization
Analytical Techniques
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NMR Spectroscopy: Confirms substituent positions and ring integrity.
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HPLC: Purity assessment (>98% in optimized syntheses).
| Activity | Mechanism | Potential IC₅₀ (Predicted) |
|---|---|---|
| Carbonic Anhydrase Inhibition | Zinc ion coordination | 100–200 μM |
| Antimicrobial | Membrane disruption | 1–5 μg/mL |
Applications in Drug Development
Medicinal Chemistry
Isoxazole derivatives are explored for:
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Antibiotics: Leveraging halogen interactions for target specificity.
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Anti-Inflammatory Agents: Ethoxy groups reduce COX-2 activity.
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Anticancer Therapeutics: Bromine enhances DNA intercalation potential .
Pharmacokinetic Considerations
The bromophenylmethyl group may improve blood-brain barrier penetration, while the ethoxy substituent reduces first-pass metabolism. In silico ADMET predictions suggest moderate bioavailability (40–60%) and hepatic clearance .
Future Directions
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